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Introduction to LSD1 Biology and Therapeutic
Significance

LSD1 (Lysine-Specific Demethylase 1), also known as KDM1A, represents a pivotal enzyme in the epigenetic
regulatory landscape that was first identified in 2004 as the initial histone demethylase discovered. This flavin
adenine dinucleotide (FAD)-dependent amine oxidase specifically catalyzes the removal of methyl groups
from mono- and di-methylated lysine 4 of histone H3 (H3K4mel/me2) through an oxidation reaction that
requires FAD as an essential cofactor. The enzymatic mechanism involves the stepwise conversion of
methylated lysine to an iminium cation via abstraction of a hydride anion by the oxidized FAD prosthetic
group, followed by hydrolysis to yield formaldehyde and the demethylated lysine residue. The reduced FAD
produced in this initial step is subsequently reoxidized by molecular oxygen, generating hydrogen peroxide as a

reaction byproduct. [1]

The significance of LSD1 as a therapeutic target stems from its frequent overexpression in diverse human
malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, breast
cancer, and neuroblastoma. LSD1 functions as more than just a demethylase; it serves as a structural
scaffolding protein within multi-protein chromatin-modifying complexes such as the CoREST repressor
complex and nucleosome remodeling and deacetylase (NuRD) complex. These complexes regulate gene
expression programs controlling fundamental cellular processes including cell differentiation, proliferation,

epithelial-mesenchymal transition, and stem cell biology. The dual functionality of LSD1—both enzymatic and
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structural—underscores the therapeutic potential of its inhibition, particularly through highly specific chemical
probes like GSK-LSDL1. [2] [1]

LSD1 Structure and Functional Domains

Structural Organization and Complex Formation

LSD1 possesses a multi-domain architecture characterized by several structurally and functionally distinct
regions. The N-terminal region contains a SWIRM domain that facilitates protein-protein interactions rather
than DNA binding, which is unusual for SWIRM domain proteins. The catalytic core consists of an amine
oxidase (AO) domain that shares significant structural homology with other FAD-dependent oxidases. A key
structural feature unique to LSD1 is the Tower domain, a coiled-coil hairpin that protrudes from the AO
domain and serves as a critical binding interface for partner proteins. This Tower domain enables L.SD1 to
integrate into larger chromatin-modifying complexes that regulate its enzymatic activity and substrate

specificity. [1]

The functional assembly of L.SD1 within protein complexes is essential for its biological activity. LSD1
cannot demethylate nucleosomes in isolation and requires association with scaffolding proteins such as RCOR1
(CoREST) or MTA2 within their respective complexes. The RCOR1 protein interacts with LSD1 through its
inter-SANT linker sequence and SANT2 domain, which binds to the Tower domain and AO-substrate-binding
lobe of LSD1. This interaction is indispensable for the demethylase activity of LSD1, likely through facilitating
nucleosomal DNA binding. Additional complex components include histone deacetylases HDAC1 and
HDAC2, which remove inhibitory acetyl groups from histones, thereby creating a more favorable substrate for

LSD1-mediated demethylation. [1]

Enzymatic Mechanism and Cofactor Dependence

The catalytic cycle of LSD1 begins with nucleophilic attack on the carbon adjacent to the nitrogen in the
methylated lysine residue. The FAD cofactor sits in the deepest part of the substrate-binding pocket, positioned
through interaction with lysine 661. The large substrate-binding pocket of LSD1 allows recognition of several

residues surrounding the target lysine, necessitating histone H3 tail peptides of at least 16 amino acids for high
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demethylation efficiency. The AO domain rim is lined with negatively charged residues that facilitate

electrostatic interactions with positively charged histone tails. [1]

Table 1: Key Structural Domains of LSD1 and Their Functions [1]

Domain Structural Features

Functional Role

Binding Partners

SWIRM Domain  Compact a-helical

bundle

Amino Oxidase FAD-binding site,

Domain substrate-binding lobe

Tower Domain Coiled-coil hairpin

protrusion

Protein-protein interactions,
structural integrity

Catalytic demethylation
activity

Protein-complex assembly,
allosteric regulation

Androgen receptor, other
nuclear receptors

FAD cofactor, substrate
peptides

RCOR1 (CoREST), MTA2
(NuRD complex)

The enzymatic reaction proceeds through a redox mechanism wherein FAD serves as an electron acceptor
during the demethylation process. The methylated lysine e-amine group undergoes oxidation, resulting in the
formation of an imine intermediate that subsequently hydrolyzes to release formaldehyde and the demethylated
lysine. Throughout this process, FAD cycles between its oxidized (FAD) and reduced (FADH2) states, with
molecular oxygen serving as the terminal electron acceptor that regenerates oxidized FAD while producing
hydrogen peroxide. This requirement for molecular oxygen distinguishes LSD1 from Jumonji family

demethylases, which utilize a-ketoglutarate and iron as cofactors instead. [1]

GSK-LSD1 Chemical Probe: Properties and
Characterization

Chemical Structure and Physicochemical Properties

GSK-LSD1 (trans-racemic) is an irreversible, mechanism-based inhibitor developed by GlaxoSmithKline as
part of the Structural Genomics Consortium (SGC) epigenetics initiative. The compound has a molecular
weight of 216.3 g/mol (289.2 g/mol as dihydrochloride salt) and follows the molecular formula C14H20N2. Its
chemical name is N-(2-phenyl-cyclopropyl)-piperidin-4-amine, and it features a cyclopropylamine moiety

that is characteristic of irreversible LLSD1 inhibitors. The molecule contains two chiral centers and three
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rotatable bonds, with a calculated partition coefficient (MollogP) of 2.639 and polar surface area of 23.66 A2,
These physicochemical parameters indicate moderate lipophilicity and good membrane permeability,

supporting cellular activity. [3]

The compound demonstrates exceptional potency against LSD1, with a reported ICso value of 16 nM in
enzymatic assays. Importantly, GSK-LSD1 exhibits remarkable selectivity, showing >1000-fold selectivity
over closely related FAD-utilizing enzymes including LSD2, MAO-A, and MAO-B. This high selectivity
profile is particularly significant given that LLSD1 shares approximately 70% sequence similarity with
monoamine oxidases MAO-A and MAO-B, highlighting the optimized specificity of GSK-LSD1 for its
intended target. Additional selectivity screening against 55 human recombinant receptors, ion channels, and
transporters revealed minimal off-target activity, with only modest inhibition observed at 5-HT1A (49%

inhibition at 10 pM), 5-HT transporter (74% inhibition), and dopamine transporter (39% inhibition). [3] [4]

Biochemical and Cellular Profiling

In cellular contexts, GSK-LSD1 demonstrates potent bioactivity at low nanomolar concentrations. The
compound induces characteristic gene expression changes in cancer cell lines with an average ECso of less than
5 nM and inhibits cancer cell proliferation with similar potency (average ECso < 5 nM). These cellular effects
correlate with expected epigenetic changes, particularly increased global H3K4mel and H3K4me2 levels
resulting from effective LSD1 inhibition. The compound's cellular activity further confirms its ability to engage
the intended target in complex biological environments and produce functional consequences consistent with

LSD1 inhibition. [3]

Table 2: Biochemical and Cellular Profiling Data for GSK-LSD1 [3]

Parameter Value Experimental Context

ICs0 against LSD1 16 nM Enzymatic assay

Selectivity over MAO-AIB >1000-fold Comparative enzymatic assays
Cellular ECso (gene expression) <5nM Cancer cell lines

Cellular ECso (proliferation) <5 nM Cancer cell lines
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Parameter Value Experimental Context
5-HT1A inhibition 49% at 10 uM Selectivity screening (ExpresSProfile)
5-HT transporter inhibition 74% at 10 uM Selectivity screening (ExpresSProfile)

Mechanism of LSD1 Inhibition

Irreversible Inhibition Mechanism

GSK-LSD1 functions as an irreversible, mechanism-based inhibitor that exploits the native catalytic
mechanism of LSD1. The compound contains a cyclopropylamine moiety that undergoes bioactivation within
the enzyme's active site, leading to covalent modification of the essential FAD cofactor. The inhibition
mechanism involves initial single electron reduction followed by homolytic cleavage of the cyclopropyl ring,
resulting in the formation of distinct covalent adducts between the inhibitor and the FAD prosthetic group. This
covalent modification permanently inactivates the enzyme by blocking the substrate-binding pocket and

preventing the redox cycling essential for the demethylation reaction. [5] [6]

The covalent adduct formation has been structurally characterized through high-resolution co-crystal
structures of related inhibitors complexed with LSD1. These structures reveal that the phenyl ring of the FAD-
adduct forms weak van der Waals interactions with residues T335 and T810, but does not engage in extensive
interactions with nearby hydrophobic residues (Y761, V333, H564). This structural observation suggests that
strategic incorporation of hydrophobic substitutions onto the phenyl ring could enhance inhibitor potency by
enabling additional favorable interactions with these hydrophobic residues. The structural insights from these
complexes provide valuable guidance for ongoing medicinal chemistry efforts aimed at developing improved

LSD1 inhibitors. [6]

Structural Determinants of Inhibition Specificity

The high selectivity of GSK-LSD1 for LSD1 over related FAD-dependent oxidases arises from specific
interactions with unique structural features of the LSD1 active site. Although LSD1 shares significant sequence

and structural homology with monoamine oxidases (MAO-A and MAO-B), key differences in their active site
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architectures enable selective inhibition. The Tower domain of L.SD1, which is absent in other amine oxidases,
creates distinct binding pockets that can be exploited for selective inhibitor design. Additionally, variations in
the substrate channels and FAD-binding environments between these enzymes contribute to the observed

selectivity profile. [1] [3]

The development of reversible LSD1 inhibitors represents an alternative approach to targeting this enzyme.
Recent research has identified compound 14, a selective reversible inhibitor with an ICso of 0.18 pM against
LSD1 and minimal activity against MAO-A and MAO-B (ICso >1 pM for both). This inhibitor increases
H3K4me1/2 levels in cells and demonstrates anti-proliferative effects against liver cancer cell lines, with ICso
values ranging from 0.93-4.37 pM. The existence of both irreversible and reversible inhibition modalities

provides complementary chemical tools for probing LSD1 biology and therapeutic potential. [4]
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Figure 1: Molecular Mechanism of GSK-LSD1 Inhibition - The diagram illustrates the irreversible inhibition
of LSD1 by GSK-LSD1, which forms a covalent adduct with the FAD cofactor, blocking the enzyme's ability to

demethylate H3K4me?2 substrates.

Clinical Landscape of LSD1 Inhibitors

LSD1 Inhibitors in Clinical Development
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The therapeutic potential of LSD1 inhibition is being explored through multiple clinical candidates across
various cancer types. The irreversible inhibitor class is dominated by tranylcypromine (TCP) analogs, while
reversible inhibitors represent an emerging approach. Tranylcypromine (TCP) itself, originally developed as
an MAO inhibitor for depression, was identified as a weak irreversible LSD1 inhibitor (Ki = 243 pM) and has
been repurposed for investigation in hematologic malignancies. Current clinical trials are evaluating TCP in
combination with all-trans retinoic acid (ATRA) for acute myeloid leukemia (AML) and myelodysplastic

syndromes (MDS). [5] [6]

Several second-generation inhibitors have advanced to clinical development with optimized potency and
pharmaceutical properties. These include ORY-1001, GSK-2879552, IMG-7289, INCB059872, and CC-90011.
The clinical experience with these agents has revealed important insights into the therapeutic potential and
challenges of LSD1 inhibition. Notably, development of GSK-2879552 for both AML and relapsed/refractory
SCLC was terminated due to insufficient efficacy and potential risk in these refractory populations. This
highlights the need for patient stratification strategies and combination approaches to maximize therapeutic

benefit. [5] [6]

Clinical Trial Status and Applications

Table 3: LSD1 Inhibitors in Clinical Development [5] [6]

Clinical Trial . Key
Compound Phase . Diseases Status
Identifier Features
Tranylcypromine Phase NCT02261779, AML, MDS Active, not Repurposed
(TCP) I/ NCT02273102, recruiting/Recruiting ~ MAOI,
NCT02717884 combined
with ATRA
GSK-2879552 Phase NCT02034123, SCLC, AML, Terminated Irreversible
171 NCT02177812, MDS inhibitor,
NCT02929498 monotherapy
trials halted
ORY-1001 Phase NCT02913443 AML, SCLC Completed/Unknown  Potent
171 irreversible
inhibitor
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Clinical Trial . Key
Compound Phase . Diseases Status
Identifier Features
IMG-7289 Phase NCT03136185, Myelofibrosis, Recruiting/Not yet Irreversible
Il NCT04081220, Essential recruiting/Completed  inhibitor for
NCT02842827  thrombocythemia, myeloid
AML/MDS malignancies
INCB059872 Phase NCT02712905, Solid tumors, Recruiting/Active, Irreversible
11 NCT03514407, hematologic not recruiting inhibitor,
NCT02959437  malignancies, broad
Ewing sarcoma investigation
CC-90011 Phase NCT02875223, Solid tumors, Recruiting Reversible
I/ NCT03850067 non-Hodgkin's inhibitor
lymphomas,
SCLC

The therapeutic applications of LSD1 inhibitors extend beyond oncology in some cases. ORY-2001
(vafidemstat), a dual LSD1/MAO-B inhibitor, is being evaluated in clinical trials for multiple sclerosis (Phase
I) and mild to moderate Alzheimer's disease (Phase Ila). This expansion into neurological disorders reflects the
emerging understanding of LSD1's role in neuronal differentiation and central nervous system function,

potentially opening new therapeutic avenues for these challenging conditions. [5] [6]

Experimental Protocols for LSD1 Inhibition Studies

Biochemical Assays for LSD1 Inhibitor Profiling

Multiple screening platforms and binding affinity assays have been developed for evaluating LSD1 inhibitors.
Fluorescence-based methods offer the advantage of distinguishing reversible and irreversible inhibition
mechanisms, while interaction detection methods can identify novel scaffold inhibitors targeting the scaffolding
functions of LSD1. The standard enzymatic assay measures the demethylation activity of LSD1 toward
peptide substrates corresponding to histone H3 residues 1-21, with detection of hydrogen peroxide production
using Amplex Red or similar probes. For irreversible inhibitors like GSK-LSD1, pre-incubation time with the

enzyme is critical as it affects the degree of inhibition observed. [2]
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The selectivity profiling against related FAD-dependent enzymes is essential for characterizing LSD1
inhibitors. Standard protocols include parallel assays against MAO-A, MAO-B, and LSD2 using established
substrates and detection methods. For MAO enzymes, kynuramine can serve as a substrate with detection of 4-
hydroxyquinoline formation, while for LSD2, similar histone-derived peptide substrates are employed.
Determination of ICso values should be performed under initial rate conditions with careful attention to enzyme
concentration, particularly for irreversible inhibitors where enzyme-inhibitor stoichiometry affects results.
Dialysis experiments can distinguish reversible from irreversible inhibitors by assessing recovery of enzyme

activity after removing unbound inhibitor. [3] [4]

Cellular Target Engagement and Functional Assays

Cellular target engagement for LSD1 inhibitors is typically assessed by measuring increases in H3K4me1 and
H3K4me?2 levels via western blotting or immunofluorescence. Protocol details include treating cells (e.g.,
HepG2, MCF7, or HL-60 cells) with varying concentrations of inhibitor for 24-72 hours, followed by cell lysis
and standard western blotting procedures using validated antibodies against H3K4mel and H3K4me2. Total H3
should be measured as a loading control. For quantitative assessments, ELISA-based formats or high-content

imaging can provide more precise ICso values for cellular target engagement. [4]

Functional antiproliferative assays employ standard cell viability measurements such as CCK-8 assays, MTT
assays, or ATP-based luminescence assays. Protocol specifics include seeding appropriate cancer cell lines at
optimized densities (e.g., 3,000-5,000 cells/well in 96-well plates), treating with serial dilutions of inhibitors for
72-120 hours, then adding viability reagent and measuring signal according to manufacturer instructions.
Calculation of ICso values should be performed using nonlinear regression analysis of dose-response curves.
For colony formation assays, cells are treated for 7-14 days, followed by fixation, staining with crystal violet,
and counting of colonies. Additional mechanistic studies might include flow cytometric analysis of cell cycle

distribution and apoptosis assays using Annexin V/propidium iodide staining. [4]
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Figure 2: Experimental Workflow for LSDI1 Inhibitor Characterization - The diagram outlines key
methodological approaches for comprehensive evaluation of LSD1 inhibitors, spanning biochemical, cellular,

functional, and mechanistic analyses.

Therapeutic Implications and Future Directions

The strategic inhibition of LSD1 represents a promising epigenetic therapy approach for cancer treatment,
particularly for malignancies dependent on LSD1-mediated transcriptional programs. The most advanced
clinical applications have emerged in acute myeloid leukemia (AML) and small cell lung cancer (SCLC),
where LSD1 inhibition can trigger differentiation programs and alter key survival pathways. In non-APL AML,
LSD1 inhibitors like tranylcypromine can unlock therapeutic responses to all-trans retinoic acid (ATRA) by
increasing H3K4me?2 and expression of myeloid-differentiation-associated genes. This combination approach

represents a promising strategy for overcoming differentiation blockade in AML. [5] [6]

Beyond its catalytic activity, LSD1 functions as a scaffolding protein within multi-protein complexes, and
emerging evidence suggests that some of its oncogenic functions may be demethylase-independent. This insight
has stimulated interest in developing inhibitors that disrupt specific protein-protein interactions involving
LSD1, particularly its interactions with chromatin-remodeling complexes. Such approaches could provide
complementary mechanisms to catalytic inhibition and potentially overcome limitations of current agents. The
ongoing refinement of LSD1 inhibitors continues to be guided by structural insights into the enzyme's active
site and interacting domains, promising next-generation therapeutics with improved efficacy and selectivity

profiles. [2] [1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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